5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC17330702
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid -](/images/structure/VC17330702.png)
Specification
Molecular Formula | C13H17NO4S |
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Molecular Weight | 283.35 g/mol |
IUPAC Name | 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16) |
Standard InChI Key | FOXNJSQMHMEWBP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A thiophene ring (C4H3S), a sulfur-containing aromatic heterocycle known for its electron-rich properties and role in bioactive molecules.
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A cyclopropyl group fused to the thiophene at the 2-position, introducing strain and conformational rigidity that influences molecular interactions.
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A Boc-protected amine at the trans-2 position of the cyclopropane, providing stability while enabling selective deprotection for further functionalization .
The stereochemistry of the cyclopropane ring is defined as (1S,2S)-rel-configuration, critical for its biological activity and synthetic reproducibility .
Molecular and Structural Data
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid involves multi-step protocols optimized for yield and stereochemical control:
(i) Cyclopropanation:
A stereoselective [2+1] cycloaddition between a thiophene-derived diene and a diazo compound generates the trans-cyclopropane ring. Chiral catalysts or auxiliaries ensure the desired (1S,2S)-configuration .
(ii) Boc Protection:
The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, yielding the Boc-cyclopropylamine intermediate .
(iii) Carboxylic Acid Formation:
Hydrolysis of a methyl ester precursor (e.g., methyl thiophene-2-carboxylate) under basic conditions (NaOH, MeOH/H2O) produces the free carboxylic acid .
Microwave-Assisted Optimization
Recent methodologies employ microwave irradiation to accelerate key steps. For example, the RSC Publishing protocol (2015) demonstrates that microwave heating at 130°C in DMSO reduces reaction times from hours to minutes while maintaining yields >90% . This approach is particularly effective for cyclization and functional group interconversions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres at −20°C for long-term storage. The Boc group hydrolyzes under strongly acidic (TFA) or basic conditions .
Spectroscopic Characterization
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NMR (400 MHz, DMSO-d6):
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IR (neat):
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3320 cm⁻¹ (N–H stretch)
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1705 cm⁻¹ (C=O, carboxylic acid)
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1680 cm⁻¹ (C=O, Boc).
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Reactivity and Functionalization
Deprotection and Derivatization
The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, exposing the primary amine for subsequent reactions:
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Amide Coupling: Reacts with carboxylic acids via EDC/HOBt activation.
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Suzuki-Miyaura Cross-Coupling: The thiophene ring participates in palladium-catalyzed aryl-aryl bond formation .
Cyclopropane Ring Reactivity
The strained cyclopropane undergoes ring-opening reactions with electrophiles (e.g., Br2, H2O) under controlled conditions, enabling access to linear derivatives.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a precursor for kinase inhibitors targeting LIMK1 and PIM kinases. For example, the RSC Publishing study (2015) utilized its thiophene core to synthesize thieno[2,3-b]pyridine derivatives with IC50 values <100 nM against LIMK1 .
Prodrug Design
The Boc-protected amine and carboxylic acid facilitate prodrug strategies. Esterification of the acid (e.g., ethyl ester) enhances cell permeability, while the Boc group ensures stability during delivery.
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing asymmetric catalytic methods to improve cyclopropanation efficiency.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles or antibodies for site-specific action.
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Computational Modeling: Using DFT calculations to predict reactivity and optimize synthetic pathways .
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